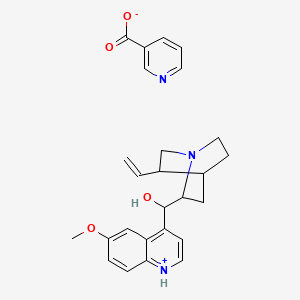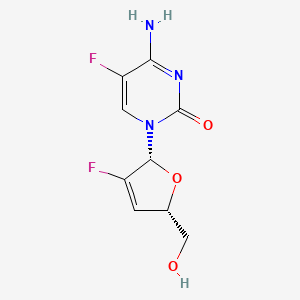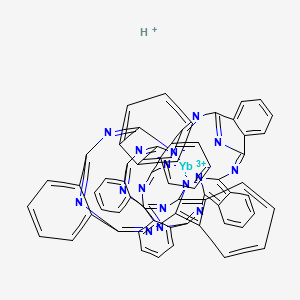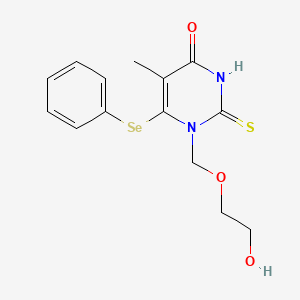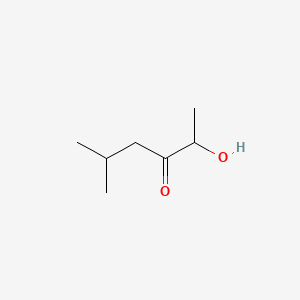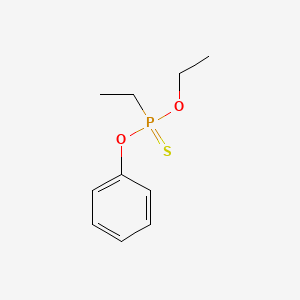
(5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate is a chemical compound that features a furan ring substituted with a dimethylamino group and a methanol group The oxalate part of the compound indicates that it is a salt or ester of oxalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Addition of the Methanol Group: The methanol group can be added through hydroxymethylation reactions.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of furan-2-carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: The compound may influence cell signaling pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.
Therapeutics: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used as a biofuel.
Furan-2-carboxylic acid: An oxidation product of the compound.
N,N-Dimethylaminomethylfuran: A related compound with similar functional groups.
Uniqueness
(5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
94108-18-6 |
|---|---|
Formule moléculaire |
C10H15NO6 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
[5-[(dimethylamino)methyl]furan-2-yl]methanol;oxalic acid |
InChI |
InChI=1S/C8H13NO2.C2H2O4/c1-9(2)5-7-3-4-8(6-10)11-7;3-1(4)2(5)6/h3-4,10H,5-6H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
LPEPZLWYFUKEHI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(O1)CO.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


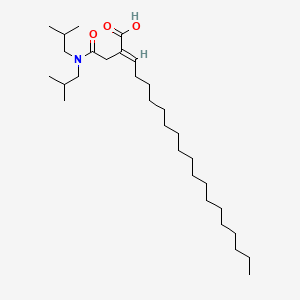
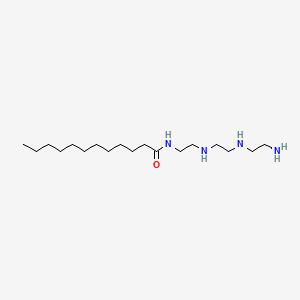
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)

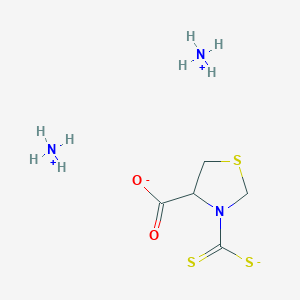
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
